5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride typically involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines to form intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. This intermediate is then subjected to a Horner-Wadsworth-Emmons olefination with aldehydes to yield the desired pyridazinone compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazinone ring, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones .
Scientific Research Applications
5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-3(2H)-pyridazinones: These compounds share a similar core structure and have been studied for their cardiotonic and hypotensive activities.
6-Aryl-4,5-dihydro-3(2H)-pyridazinones: Known for their platelet aggregation inhibiting properties.
Tetrahydropyridopyridazine: Used as positive inotropes and antihypertensives.
Uniqueness
5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride is unique due to its specific dimethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride is a chemical compound that has garnered attention for its unique biological activities. With the molecular formula C6H10ClN3O and a molecular weight of 175.62 g/mol, this compound is characterized by the presence of a dimethylamino group attached to a pyridazinone structure, which is known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been identified as a potential inhibitor of phosphodiesterases (PDEs), enzymes that play a critical role in cellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of these second messengers, which are vital for various physiological processes .
- Antiparasitic Properties : Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antiparasitic activity. For instance, studies have demonstrated efficacy against protozoal parasites such as Giardia lamblia and Trypanosoma brucei, highlighting its potential as a therapeutic agent in treating parasitic infections .
Pharmacological Effects
This compound has shown several pharmacological effects:
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties, demonstrating effectiveness against various strains of bacteria, including Pseudomonas aeruginosa and other Gram-negative bacteria .
- Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on human cell lines, indicating a selective toxicity profile that could be beneficial in designing targeted therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyridazinone core or the dimethylamino substituent can significantly influence its pharmacological properties. For example, variations in the substituents on the aromatic ring can enhance enzyme binding affinity or alter selectivity towards specific biological targets .
Table of Biological Activities
Case Study: Antiparasitic Efficacy
In a study focused on antiparasitic activity, this compound was tested against Giardia lamblia. The results indicated that the compound exhibited low IC50 values, suggesting potent activity against the parasite. This finding supports further exploration into its use as an antiparasitic agent in clinical settings .
Properties
IUPAC Name |
4-(dimethylamino)-1H-pyridazin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-9(2)5-3-6(10)8-7-4-5;/h3-4H,1-2H3,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYPWOMOVWYZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)NN=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.